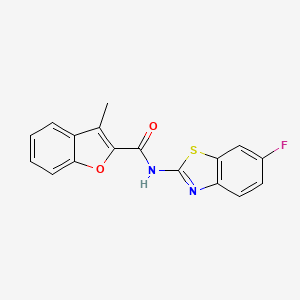

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Übersicht

Beschreibung

The compound seems to be a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known to exhibit a wide range of biological activities .

Synthesis Analysis

A series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides were synthesized in vitro as potential antifungal agents . Their structures were substantiated by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high resolution mass spectrometry, elemental analysis and also by X-ray diffraction .Molecular Structure Analysis

The molecular structure of similar compounds was substantiated by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high resolution mass spectrometry, elemental analysis and also by X-ray diffraction .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a series of N-substituted 2-(aminoethyl)-6-fluorobenzothiazoles inhibited photosynthetic electron transport in spinach chloroplasts .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound N-[3-(Dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide has a density of 1.2±0.1 g/cm^3, boiling point of 574.7±60.0 °C at 760 mmHg, and a molar refractivity of 130.7±0.3 cm^3 .Wissenschaftliche Forschungsanwendungen

Disposition and Metabolism : SB-649868, an orexin 1 and 2 receptor antagonist, has been studied for its metabolism and disposition in humans. It was found that elimination of the drug-related material was almost complete over a 9-day period, occurring principally via feces. An unusual hemiaminal metabolite, M98, resulting from oxidation of the benzofuran ring, was identified as a principal circulating component in plasma extracts. This study provides insights into the pharmacokinetics of SB-649868 (Renzulli et al., 2011).

Antitumor Properties : Fluorinated 2-(4-aminophenyl)benzothiazoles, including compounds related to N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide, have been synthesized and shown potent cytotoxic effects in vitro in sensitive human breast cancer cell lines, but were inactive against other cell lines such as prostate, nonmalignant breast, and colon cells. This research indicates potential antitumor applications of fluorinated benzothiazoles (Hutchinson et al., 2001).

Diuretic Activity : A study on N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides, closely related to SB-649868, revealed diuretic activity in vivo. Among the series studied, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was identified as the most promising candidate for diuretic applications (Yar & Ansari, 2009).

Antifungal Potential : Novel benzofuran-1,2,3-triazole hybrids, which include derivatives of SB-649868, were investigated as fungicidal preservatives against various fungi. These compounds demonstrated significant antifungal effects against specific fungi at certain concentrations (Abedinifar et al., 2020).

Antimicrobial Screening : Derivatives of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide, similar to SB-649868, were synthesized and screened for antimicrobial activity. These compounds showed promising results against a range of pathogenic microorganisms, indicating their potential as antimicrobial agents (Idrees et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O2S/c1-9-11-4-2-3-5-13(11)22-15(9)16(21)20-17-19-12-7-6-10(18)8-14(12)23-17/h2-8H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXRNXQJNUXLCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID](/img/structure/B4553705.png)

![5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B4553718.png)

![(4-fluorophenyl){4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B4553724.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4553730.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4553731.png)

![4-PENTANAMIDO-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B4553734.png)

![5-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B4553739.png)

![N~4~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4553759.png)

![5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B4553760.png)

![N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-METHYLACETAMIDE](/img/structure/B4553761.png)

![N-[4-(acetylamino)phenyl]-2-(1-naphthyloxy)propanamide](/img/structure/B4553771.png)

![2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4553775.png)

![2-[(2-methoxyethyl)thio]-1-(2-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B4553801.png)